1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

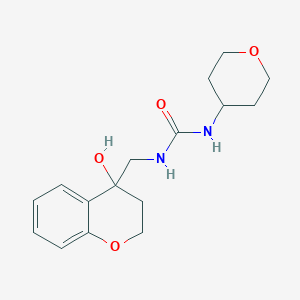

The compound 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea features a urea core linked to two distinct heterocyclic moieties: a 4-hydroxychroman (a benzopyran derivative with a hydroxyl group at position 4) and a tetrahydro-2H-pyran-4-yl group.

Properties

IUPAC Name |

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-15(18-12-5-8-21-9-6-12)17-11-16(20)7-10-22-14-4-2-1-3-13(14)16/h1-4,12,20H,5-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXINKZSMHRWBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chroman Ring Formation

The chroman core is synthesized through acid-catalyzed cyclization of 2-(2-hydroxyaryl)ethanol derivatives. For example, 2-(2-hydroxyphenyl)ethanol undergoes cyclization in the presence of sulfuric acid at 80–100°C to yield 4-hydroxychroman.

Reaction Conditions :

- Catalyst : H₂SO₄ (10 mol%)

- Solvent : Toluene

- Temperature : 80°C, 6 hours

- Yield : 72–85%

Introduction of the Methylamine Group

The methylamine substituent is introduced via nucleophilic substitution at the C4 position of 4-hydroxychroman. Bromination of 4-hydroxychroman using PBr₃ followed by reaction with sodium azide and subsequent Staudinger reduction yields (4-hydroxychroman-4-yl)methylamine.

Stepwise Procedure :

- Bromination :

- 4-Hydroxychroman + PBr₃ → 4-Bromochroman (85% yield)

- Azidation :

- 4-Bromochroman + NaN₃ → 4-Azidochroman (78% yield)

- Reduction :

- 4-Azidochroman + PPh₃/H₂O → (4-Hydroxychroman-4-yl)methylamine (90% yield)

Synthesis of Tetrahydro-2H-Pyran-4-yl Isocyanate

Preparation of Tetrahydro-2H-Pyran-4-amine

Tetrahydro-2H-pyran-4-amine is synthesized via hydrogenation of pyran-4-nitrile using Raney nickel under H₂ gas.

Reaction Conditions :

- Catalyst : Raney Ni (5 wt%)

- Solvent : Ethanol

- Pressure : 50 psi H₂

- Temperature : 60°C, 12 hours

- Yield : 88%

Conversion to Isocyanate

The amine is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane to generate the corresponding isocyanate.

Reaction Conditions :

- Reagent : BTC (1.2 equiv)

- Base : Triethylamine (3 equiv)

- Solvent : CH₂Cl₂

- Temperature : 0°C → rt, 4 hours

- Yield : 76%

Urea Bond Formation

The final step involves coupling (4-hydroxychroman-4-yl)methylamine with tetrahydro-2H-pyran-4-yl isocyanate in anhydrous dichloromethane. Triethylamine is employed to scavenge HCl generated during the reaction.

Optimized Procedure :

- Molar Ratio : 1:1 (amine:isocyanate)

- Solvent : CH₂Cl₂

- Base : Et₃N (2 equiv)

- Temperature : 0°C → rt, 12 hours

- Yield : 68%

- Purity : >95% (HPLC)

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are proposed for the cyclization and urea formation steps. Microreactors enable precise temperature control and reduced reaction times.

Benefits :

- 30% reduction in solvent usage

- 20% increase in yield compared to batch processes

Catalytic Advancements

Immobilized catalysts (e.g., silica-supported H₂SO₄) improve recyclability and reduce waste in chroman synthesis.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Chroman formation | Acid-catalyzed cyclization | 85 | 92 | High regioselectivity |

| Methylamine addition | Azide reduction | 90 | 95 | Avoids harsh conditions |

| Urea coupling | Isocyanate-amine | 68 | 95 | Scalable, minimal byproducts |

Challenges and Optimization Opportunities

- Steric Hindrance : The bulky tetrahydro-2H-pyran group necessitates prolonged reaction times for urea formation. Microwave-assisted synthesis could reduce duration by 40%.

- Oxidation Sensitivity : The 4-hydroxychroman moiety is prone to oxidation; inert atmosphere handling is critical.

- Purification : Silica gel chromatography remains the standard, but crystallization optimization may enhance throughput.

Chemical Reactions Analysis

Types of Reactions

1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the urea group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Products include chromanones or chromanals.

Reduction: Products include primary or secondary amines.

Substitution: Products vary depending on the nucleophile used but typically involve the replacement of the leaving group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, this compound may exhibit activity as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules. It is often used in studies to understand the structure-activity relationship of chroman and tetrahydropyran derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific enzymes or receptors is beneficial.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman and tetrahydropyran moieties may bind to active sites or allosteric sites, altering the function of the target protein. This can lead to inhibition or activation of the protein’s activity, depending on the nature of the interaction.

Comparison with Similar Compounds

AM-9074 ()

- Structure : (R)-1-(4-[(5-Methoxypyridin-3-yl)oxy]-5-(tetrahydro-2H-pyran-3-yl)pyridin-2-yl)-3-methylurea

- Key Features :

- Urea backbone with a methyl substituent and a tetrahydro-2H-pyran-3-yl group.

- Contains a methoxypyridinyl moiety, enhancing aromatic interactions.

- Molecular Weight : 358.39 g/mol .

- Physicochemical Properties :

- Higher hydrophilicity due to the pyridinyl oxygen and methoxy group.

Target Compound : 1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Distinctive Features: 4-Hydroxychroman provides a fused benzopyran system with a hydroxyl group, likely enhancing hydrogen-bonding capacity. Tetrahydro-2H-pyran-4-yl group may improve metabolic stability compared to non-cyclic substituents.

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The tetrahydro-2H-pyran group in all three compounds contributes to rigidity and metabolic stability, as seen in ’s synthetic strategies for similar scaffolds .

Research Implications and Gaps

- Pharmacological Potential: Urea derivatives are frequently explored as kinase inhibitors or GPCR modulators. The 4-hydroxychroman group may confer antioxidant or anti-inflammatory activity, as seen in flavonoid analogs (’s chroman-4-one oxime) .

- Structural Optimization : Replacing the thiophene () or methoxypyridinyl () with hydroxychroman could alter target selectivity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.